molecular formula C11H24N2 B1453873 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine CAS No. 941378-55-8

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine

Cat. No. B1453873
CAS RN: 941378-55-8
M. Wt: 184.32 g/mol
InChI Key: JCIYYWWMJRUVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine (EPP) is an organic compound of the amine class. It is a cyclic, colorless, and odorless compound that is found in nature and has a variety of uses in research and industry. EPP has been used as a reagent in a variety of synthetic processes, as a solvent for chemical reactions, and has been studied for its pharmacological effects.

Scientific Research Applications

Pyrrolidine Ring in Drug Discovery

Pyrrolidine, a core structure within 3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine, plays a significant role in the discovery of biologically active compounds. The saturated scaffold of pyrrolidine is highly valued for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through the phenomenon known as “pseudorotation.” This review by Petri et al. (2021) focuses on bioactive molecules featuring the pyrrolidine ring, discussing the influence of steric factors on biological activity and detailing synthetic strategies and structure-activity relationships (Petri et al., 2021).

Recyclable Copper Catalyst Systems in C-N Bond Formation

Copper-mediated systems have been developed for C-N bond forming reactions, where amines, including pyrrolidine derivatives, act as coupling partners with aryl halides and arylboronic acids. This approach, reviewed by Kantam et al. (2013), emphasizes recyclable protocols offering potential for commercial exploitation and highlights the importance of catalyst optimization in developing efficient and stable catalytic systems for organic synthesis (Kantam et al., 2013).

Spin Crossover in Polynuclear Iron(II) Complexes

Research into iron(II) spin crossover (SCO) materials, which can function as molecular switches, has begun exploring the integration of multiple metal centers within discrete molecules to enhance SCO properties. This review by Hogue et al. (2018) covers the last two decades of ligand designs leading to the assembly of polynuclear iron(II) complexes with SCO activity, demonstrating the potential for advanced materials science applications (Hogue et al., 2018).

Utilization of Mu-Opioid Receptor Biased Agonists

Oliceridine is highlighted as a novel mu-opioid receptor agonist with selective activation of specific signaling pathways, suggesting a reduced range of adverse effects compared to traditional opioid agonists. This review by Urits et al. (2019) provides insight into the development of new analgesic therapies based on an understanding of G protein-coupled receptor functions, indicating a potential shift in pain management strategies (Urits et al., 2019).

Mechanism of Action

Target of Action

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine is a synthetic cathinone . Synthetic cathinones are known to primarily target the dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

The compound interacts with its targets by inhibiting the uptake of dopamine and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged and intensified signaling.

Biochemical Pathways

The primary biochemical pathways affected by this compound are the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, the compound enhances the signaling in these pathways. The downstream effects can include increased alertness, euphoria, and heightened sensory perception, among others.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced dopaminergic and noradrenergic signaling . This can lead to a range of psychoactive effects, including increased alertness, euphoria, and heightened sensory perception.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other substances, the user’s physiological state, and the specific conditions under which the compound is used. Detailed information on these aspects is currently lacking .

properties

IUPAC Name

3-ethyl-2-pyrrolidin-1-ylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-10(4-2)11(9-12)13-7-5-6-8-13/h10-11H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYYWWMJRUVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CN)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine
Reactant of Route 2
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine
Reactant of Route 3
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine
Reactant of Route 4
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine
Reactant of Route 5
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine
Reactant of Route 6
3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.